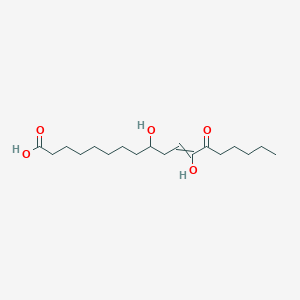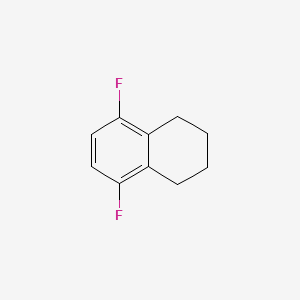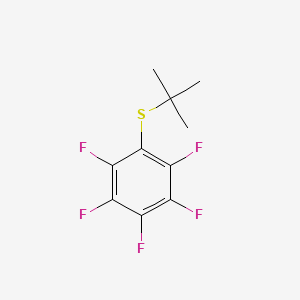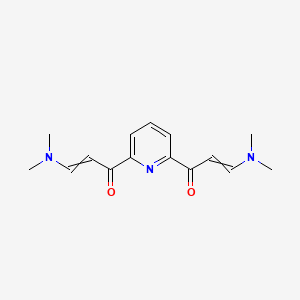
2-Propen-1-one, 1,1'-(2,6-pyridinediyl)bis[3-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pyridine ring and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] involves several steps. One common method includes the reaction of 2,6-dibromopyridine with dimethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with propenone under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as rhodium and iridium.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine ring and dimethylamino groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] can be compared with similar compounds such as:
1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one: This compound shares a similar structure but lacks the bis-pyridinediyl linkage, resulting in different chemical properties and reactivity.
2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-phenyl-]: This compound has phenyl groups instead of dimethylamino groups, leading to variations in its chemical behavior and applications.
The uniqueness of 2-Propen-1-one, 1,1’-(2,6-pyridinediyl)bis[3-(dimethylamino)-] lies in its combination of the pyridine ring and dimethylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63285-43-8 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[6-[3-(dimethylamino)prop-2-enoyl]pyridin-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H19N3O2/c1-17(2)10-8-14(19)12-6-5-7-13(16-12)15(20)9-11-18(3)4/h5-11H,1-4H3 |
InChI Key |
SGWRTZRVJHNLMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC(=CC=C1)C(=O)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


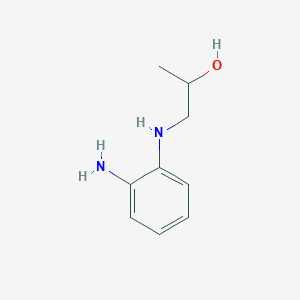
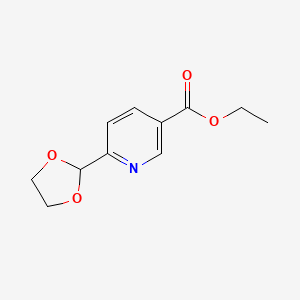
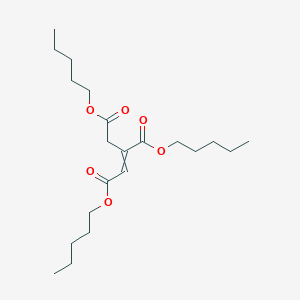
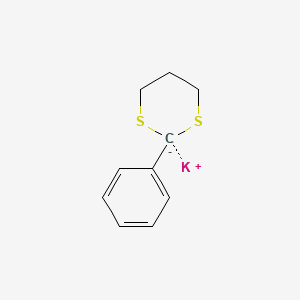
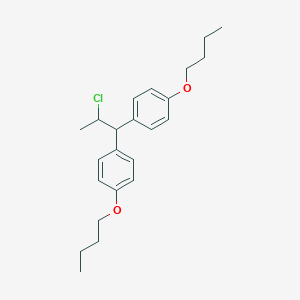
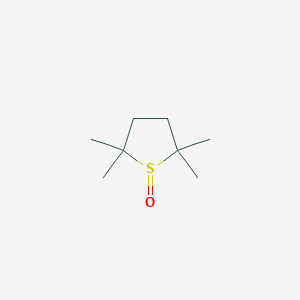
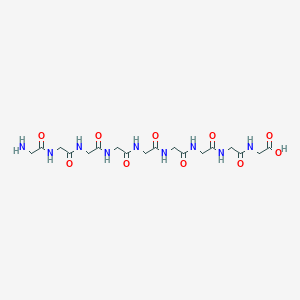
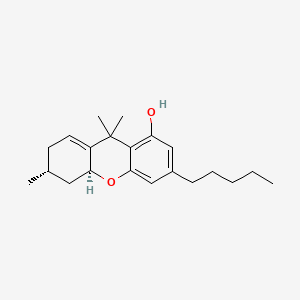

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

